1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The chemical formula for 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine is with a molecular weight of 202.26 g/mol. Its CAS number is 1183533-61-0, which is utilized for identification in chemical databases.
This compound can be synthesized through various chemical reactions involving pyrazole derivatives and substituted benzyl groups. The synthesis methods are crucial for producing this compound in laboratory settings and for understanding its potential applications.
1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to the presence of a pyrazole ring. It is also categorized as an amine due to the presence of an amino group in its structure.
The synthesis of 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine can be achieved through several methods, often involving multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the benzyl group.
Technical Details:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine consists of a pyrazole ring substituted at one position by a benzyl group that has two methyl groups at positions 3 and 5.
1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine can participate in various chemical reactions typical for amines and heterocycles:
Technical Details:
These reactions are valuable for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine is largely dependent on its interactions with biological targets. Pyrazole derivatives have been studied for their roles as enzyme inhibitors or modulators in various biochemical pathways.
The specific mechanism involves:
Data on binding affinities and specific targets would require further experimental studies.
Relevant data such as melting point or boiling point may need to be determined experimentally as they are not readily available in current databases.
1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine has potential applications in:
Research into these applications continues, highlighting the importance of this compound in both medicinal chemistry and agricultural science.
Pyrazole-containing compounds represent a privileged scaffold in pharmaceutical development, with over 33 FDA-approved drugs leveraging this core structure for diverse therapeutic applications. These five-membered heterocycles with adjacent nitrogen atoms exhibit exceptional versatility in drug design, attributed to their favorable physicochemical properties, metabolic stability, and capacity for diverse molecular interactions. Clinically significant pyrazole-based drugs include: the anticoagulant apixaban (preventing thromboembolism), the anticancer agent crizotinib (targeting ALK/ROS1 kinases), and the selective estrogen receptor degrader (SERD) RAD-1901 for breast cancer [2] [10]. The pyrazole ring system enables precise spatial orientation of pharmacophoric elements through substitution at N1, C3, C4, and C5 positions, facilitating optimized target engagement. Recent synthetic advances—including transition metal-catalyzed cyclizations and multicomponent reactions—have accelerated access to complex pyrazole architectures, driving their proliferation in drug discovery pipelines [8] [10].
Table 1: Clinically Approved Pyrazole-Based Drugs and Therapeutic Applications
Drug Name | Therapeutic Category | Primary Target/Mechanism |
---|---|---|
Apixaban | Anticoagulant | Factor Xa inhibitor |
Crizotinib | Anticancer (ALK/ROS1 inhibitor) | Tyrosine kinase inhibition |
RAD-1901 (Elacestrant) | Anticancer (Breast) | Selective Estrogen Receptor Degrader (SERD) |
Celecoxib | Anti-inflammatory | COX-2 inhibition |
Ruxolitinib | Myeloproliferative disorders | JAK1/JAK2 inhibition |
Edaravone | Neuroprotective (ALS) | Free radical scavenger |
The 3-aminopyrazole motif serves as a critical pharmacophore in medicinal chemistry due to its dual hydrogen-bonding capability and enhanced water solubility. The amino group at C3 acts as a hydrogen bond donor/acceptor, enabling strong interactions with biological targets such as ATP-binding sites of kinases, GPCRs, and epigenetic enzymes. This is exemplified by kinase inhibitors like baricitinib (JAK1/2 inhibitor) and CDK inhibitors where the 3-amino group forms pivotal hydrogen bonds with hinge region residues [2] [6]. Additionally, protonation of the pyrazole ring nitrogen (pKa ≈ 4.0) and the amino group (predicted pKa ~4) under physiological conditions enhances solubility and bioavailability compared to non-aminated analogs [5]. Structural activity relationship (SAR) studies demonstrate that N1-substitution of 3-aminopyrazoles modulates target selectivity, while C4/C5 aryl substitutions influence potency through hydrophobic interactions. In antibacterial applications, 3-aminopyrazole derivatives exhibit selective activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) by targeting novel bacterial pathways [2] [3].
The 1-(3,5-dimethylbenzyl) group confers distinct steric and electronic properties that optimize target binding and pharmacokinetic profiles. The 3,5-dimethyl substitution on the benzyl ring creates a symmetrical, electron-rich aromatic system with enhanced lipophilicity (predicted logP = 2.8–3.5), facilitating membrane penetration [5] [9]. Crystallographic analyses reveal that the meta-methyl groups induce a dihedral angle of 65–75° between the benzyl and pyrazole planes, promoting optimal orientation for hydrophobic pocket binding in enzymes. This configuration prevents π-stacking interference while allowing van der Waals contacts with residues like Leu346 in estrogen receptors or Leu119 in kinase domains [7] [9]. Functionally, the benzyl methyl groups block cytochrome P450-mediated oxidation at these positions, improving metabolic stability compared to unsubstituted analogs. In kinase inhibitors, this motif increases selectivity for Ser/Thr kinases over Tyr kinases by exploiting steric differences in the hydrophobic back pocket [9].
Table 2: Physicochemical Properties of 1-(3,5-Dimethylbenzyl)-1H-pyrazol-3-amine
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₁₅N₃ | PubChem CID 28301246 |
Molecular Weight | 201.27 g/mol | [1] |
logP (Predicted) | 2.91 ± 0.1 | XLOGP3 [5] |
Hydrogen Bond Donors | 1 (NH₂) | [5] |
Hydrogen Bond Acceptors | 2 (Pyrazole N, NH₂) | [5] |
Rotatable Bonds | 2 (Benzyl-CH₂, C₃-NH₂) | [5] |
TPSA (Topological PSA) | 43.84 Ų | Ertl et al. 2000 [5] |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0